molecular formula C8H12N2O2 B064309 ethyl 2-(1H-imidazol-1-yl)propanoate CAS No. 191725-71-0

ethyl 2-(1H-imidazol-1-yl)propanoate

Cat. No. B064309
M. Wt: 168.19 g/mol
InChI Key: CYVJITQMDSKHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-(1H-imidazol-1-yl)propanoate can be synthesized through various chemical reactions. One common method involves the condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl)propanoic acid, followed by subsequent reactions with different substituted alkyl halides as electrophiles. The synthesized compounds are characterized using spectroscopic techniques such as 1H NMR, EI-MS, and IR (Jadhav, Shaikh, Shingare, & Gill, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-imidazol-1-yl)propanoate is analyzed through various spectroscopic methods. Techniques such as 1H-NMR, solid-state 13C-NMR, and size exclusion chromatography (SEC) are employed to investigate the structure and solubility of this compound and its derivatives in different solvents (Rössel, Billing, Görls, Festag, Grube, Bellstedt, Nischang, & Schacher, 2017).

Chemical Reactions and Properties

Ethyl 2-(1H-imidazol-1-yl)propanoate participates in various chemical reactions, demonstrating its versatility as a reactant. For instance, it can undergo polymerization reactions to form polymeric materials with potential applications in materials science. Its reactivity with other chemical reagents can lead to the formation of novel compounds with diverse chemical structures and properties (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Physical Properties Analysis

The physical properties of ethyl 2-(1H-imidazol-1-yl)propanoate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are often determined experimentally through techniques like potentiometric titration in aqueous media, which helps in understanding the solubility and structural behavior of this compound in different environments (Rössel et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-(1H-imidazol-1-yl)propanoate, including its reactivity with various chemical reagents, ability to participate in polymerization reactions, and its role as a precursor in the synthesis of other chemical compounds, are of significant interest. Studies have shown that it can be used to synthesize a wide range of compounds, demonstrating its utility in organic synthesis and materials chemistry (Jadhav et al., 2008).

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis and Characterization of Novel Compounds Research has shown the synthesis of novel compounds by condensing certain chemicals with ethyl 2-(1H-imidazol-1-yl)propanoate or its derivatives, followed by reactions with various electrophiles. These synthesized compounds were then characterized using techniques like NMR, EI-MS, and IR spectroscopy, highlighting the versatile chemical applications of ethyl 2-(1H-imidazol-1-yl)propanoate in synthesizing complex molecules (Jadhav, Shaikh, Shingare, & Gill, 2008).

Reactivity Surveys with Other Chemicals Studies have also investigated the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes in the presence of ethyl 2-(1H-imidazol-1-yl)propanoate. The compound has been used to synthesize various acetates and propanoates, demonstrating its potential in facilitating diverse chemical reactions under specific conditions like reflux and microwave conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Biochemical and Pharmaceutical Applications

Derivation of Optically Active Compounds A series of new optically active compounds have been prepared using ethyl 2-(1H-imidazol-1-yl)propanoate and other chemicals. These compounds underwent various transformations, like sulfur-transfer reactions, to derive other important biochemical substances. This highlights the role of ethyl 2-(1H-imidazol-1-yl)propanoate in synthesizing biologically relevant molecules (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Antibacterial Activity of Derivatives Compounds derived from ethyl 2-(1H-imidazol-1-yl)propanoate have been tested for antibacterial activities. Synthesized compounds showed potential antibacterial properties against common bacteria, indicating the compound's utility in developing new antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019).

Safety And Hazards

The safety information for “ethyl 2-(1H-imidazol-1-yl)propanoate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .

properties

IUPAC Name

ethyl 2-imidazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJITQMDSKHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-imidazol-1-yl)propanoate

Synthesis routes and methods I

Procedure details

A suspension of 16.0 g (0.4 mol) of NaH.oil (60%) was washed with hexane to remove the oil and then resuspended in 400 mL of THF. This was then treated dropwise with a solution of 27.23 g (0.4 mol) of imidazole in 150 mL of THF and then refluxed for 1 hour. This was then treated dropwise with a solution of 72.4 g (0.4 mol) of ethyl 2-bromopropanoate in 100 mL of THF and the mixture heated at reflux for 2.5 hours. The mixture was filtered and the solvent removed under reduced pressure. The residue was taken up in Et2O and washed with H2O, then saturated NaCl. Drying over MgSO4 and treatment with charcoal gave the crude product. This was triturated with pentane and the pentane removed under reduced pressure to give 38.56 g (57.3% yield) of the product as an oil. The structure was confirmed by NMR and mass spectroscopy. MS m/z 169 (M+H+).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
27.23 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
72.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
57.3%

Synthesis routes and methods II

Procedure details

A solution of imidazole (5.0 g, 0.074 mol), ethyl 2-bromopropanoate (7.6 ml, 0.06 mol) and K2CO3 (11.2 g, 0.08 mol) in DMF (120 ml) was heated at 90° C. for 2 h. After this time the solution was cooled to room temperature, filtered and the filtrate diluted with EtOAc (200 ml). The mixture was washed with water (2×20 ml) and the organic phase separated. The combined aqueous layers were washed with EtOAc (200 ml) and the combined organic layers washed with brine (200 ml). The organic layer was separated, dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to afford the ester (1.1 g, 9%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3) δ 1.26 (3H, t, J=7.1 Hz), 1.75 (3H, d, J=7.3 Hz), 4.20 (2H, q, J=7.1 Hz), 4.85 (1H, q, J=7.3 Hz), 7.02-7.04 (1H, m), 7.08-7.10 (1H, m), 7.58 (1H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
9%

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